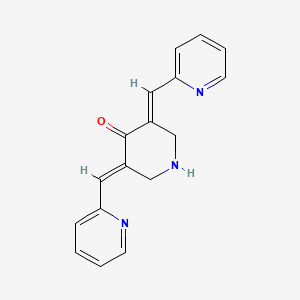
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and a thiohydantoin moiety, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method starts with the reaction of p-hydroxybenzaldehyde with dimethylamine and propylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the thiohydantoin ring. The final product is obtained by treating the thiohydantoin with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiohydantoin ring can be reduced to form corresponding thioethers.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid
- 3-(4-Hydroxyphenyl)propanal
- 2-(3-Hydroxyphenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride stands out due to its unique combination of functional groups. The presence of the dimethylamino group and the thiohydantoin ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Propiedades
Número CAS |
86503-30-2 |
|---|---|
Fórmula molecular |
C15H22ClN3O2S |
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-17(2)8-3-9-18-14(20)13(16-15(18)21)10-11-4-6-12(19)7-5-11;/h4-7,13,19H,3,8-10H2,1-2H3,(H,16,21);1H |
Clave InChI |
ZBEFVYFZCJSMNT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


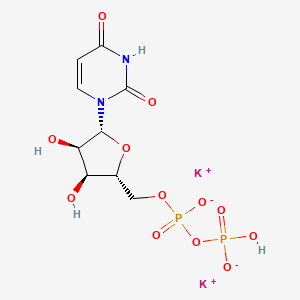
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
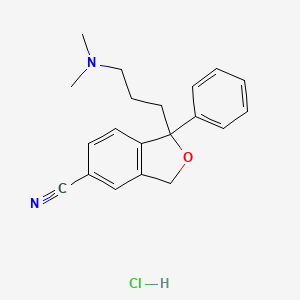
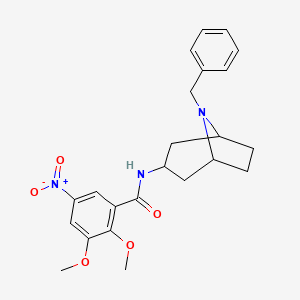
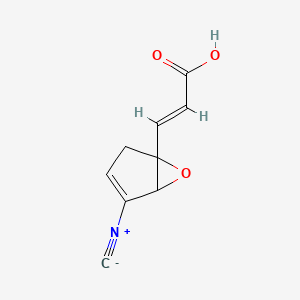
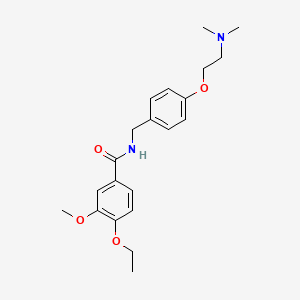
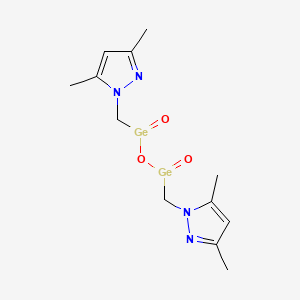

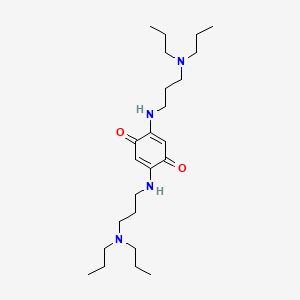
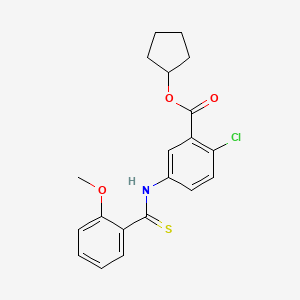

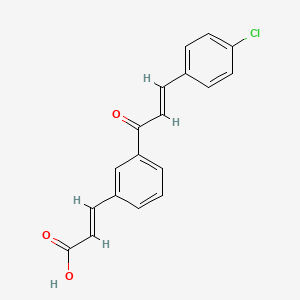
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
